5-Benzyl-2,4-diaminopyrimidine

説明

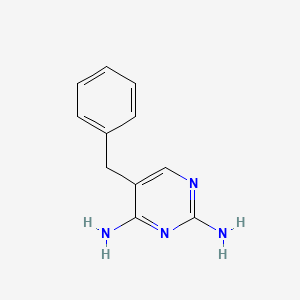

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-benzylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPZVBGIPQQTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223436 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-45-1 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Benzyl 2,4 Diaminopyrimidine

General Synthetic Routes to the 2,4-Diaminopyrimidine (B92962) Scaffold

The construction of the 2,4-diaminopyrimidine core is a foundational step in the synthesis of 5-benzyl-2,4-diaminopyrimidine. These methods typically involve the cyclization of acyclic precursors.

The synthesis of the 2,4-diaminopyrimidine scaffold often starts with β-dicarbonyl compounds or their equivalents, which are condensed with guanidine (B92328). wikipedia.org This reaction is a classic and versatile method for forming the pyrimidine (B1678525) ring. For the synthesis of 5-substituted derivatives like this compound, a common strategy involves starting with a precursor that already contains the desired 5-substituent or a group that can be readily converted to it.

One established pathway involves the reaction of a substituted α-alkoxymethylcinnamonitrile with guanidine. google.com This process allows for the direct introduction of a substituted benzyl (B1604629) group at the 5-position of the pyrimidine ring. For example, treating an appropriately substituted α-alkoxymethylcinnamonitrile with an alkali metal alkoxide, followed by reaction with guanidine, yields the target 2,4-diamino-5-(substituted benzyl)-pyrimidine. google.com

Another widely used method involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule like guanidine or urea (B33335). wikipedia.org To achieve 5-substitution, a suitably substituted β-dicarbonyl precursor is required. Furthermore, multi-component reactions, such as the Biginelli reaction, provide another efficient route to substituted pyrimidines. wikipedia.org

The table below summarizes key precursors and their corresponding reaction types for the synthesis of the 2,4-diaminopyrimidine scaffold.

| Precursor Type | Reagent | Reaction Type | Resulting Scaffold |

| β-Dicarbonyl Compound | Guanidine | Condensation/Cyclization | 2,4-Diaminopyrimidine |

| α-Substituted-β-benzylpropionitrile | Orthoester, then Guanidine | Cyclization | This compound lookchem.com |

| Substituted α-alkoxymethylcinnamonitrile | Guanidine | Cyclization | 5-(Substituted benzyl)-2,4-diaminopyrimidine google.com |

| Aryl Aldehyde, Barbituric Acid, Urea/Thiourea (B124793) | Ceric Ammonium Nitrate (CAN) | Biginelli-type Reaction | Tetrahydropyrimido[4,5-d]pyrimidine-diones rsc.org |

C-alkylation is a direct method for introducing substituents onto the pyrimidine ring. For pyrimidines activated with groups like amino or hydroxyl, C-alkylation at the 5-position is feasible. A notable method involves the use of phenolic Mannich bases to alkylate activated pyrimidines, such as 2,4-diaminopyrimidine. nih.gov This approach has been successfully applied in the synthesis of trimethoprim (B1683648), a well-known antibacterial agent, which is structurally related to this compound. nih.gov

The Mannich reaction itself is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. gijash.com In the context of pyrimidine synthesis, this reaction can be used to introduce aminomethyl groups, which can be further modified. nih.govsaspublishers.commdpi.com The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. gijash.comsaspublishers.com The resulting products are known as Mannich bases. These bases can be valuable intermediates for further derivatization. For instance, N-Mannich bases of pyrimidine-containing Schiff bases have been synthesized and evaluated for their biological activities. nih.gov

Key Precursors and Reaction Pathways for 5-Substituted Pyrimidines

Strategies for Structural Modification and Functionalization of 5-Benzyl-2,4-diaminopyrimidines

The structural diversity of this compound derivatives is achieved through various modification strategies targeting both the benzyl moiety and the pyrimidine ring system. Current time information in Chatham County, US.acs.orgsci-hub.semdpi.com

Modifying the benzyl ring of this compound is a common strategy to explore structure-activity relationships. A variety of substituents, including halo, alkoxy, carboxy, and methoxy (B1213986) groups, have been introduced onto the benzyl moiety.

A general route to these compounds starts from a correspondingly substituted benzaldehyde (B42025). For instance, the synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)-pyrimidine (Trimethoprim) is a well-documented example. google.com Similarly, derivatives with dimethoxy, methoxy, and other alkoxy groups have been synthesized. google.comgoogle.com.sb Halogenated derivatives, such as those with fluoro or chloro substituents on the benzyl ring, have also been prepared. mdpi.comnih.gov The introduction of these substituents can be achieved by starting with the appropriately substituted benzaldehyde or by subsequent modification of the benzyl ring. The synthesis of fluorinated derivatives has been explored for applications in medical imaging. daneshyari.com

The table below illustrates various substituents that have been introduced on the benzyl moiety and the general synthetic approach.

| Substituent Type | Example Compound | General Synthetic Approach |

| Alkoxy (Methoxy) | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)-pyrimidine | Condensation of 3,4,5-trimethoxybenzaldehyde (B134019) derivative with guanidine. google.com |

| Alkoxy (Dimethoxy) | 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine | Reaction of 3,4-dimethoxybenzyl precursor with guanidine. google.com |

| Halo (Fluoro) | 2,4-diamino-5-(4-fluorobenzyl)-pyrimidine derivative | Suzuki coupling of a 5-iodo-2,4-diaminopyrimidine with 4-fluorophenylboronic acid. mdpi.com |

| Halo (Chloro) | 2,4-diamino-5-(4-chlorobenzyl)-pyrimidine derivative | Suzuki coupling of a 5-iodo-2,4-diaminopyrimidine with 4-chlorophenylboronic acid. mdpi.com |

| Carboxy | ω-Carboxyalkoxy substituted this compound | Side-chain modification of a pre-existing this compound structure. acs.org |

The pyrimidine ring itself offers several positions for modification. The amino groups at positions 2 and 4 can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. smolecule.com These amino groups can also react with acids to form salts, which may alter the compound's physicochemical properties. smolecule.com

Alkylation at the 6-position of the pyrimidine ring has been investigated. nih.govresearchgate.net However, studies have shown that the introduction of an alkyl or aryl substituent at this position can have a small or even negative impact on the biological activity compared to the unsubstituted compounds. nih.gov Lithiation has been employed as a useful technique to introduce various functionalities into the pyrimidine moiety. researchgate.net

Furthermore, the amino groups can be derivatized to form Schiff bases through condensation with aldehydes or ketones. nih.govsmolecule.com These Schiff bases can then be used as precursors for further reactions, such as the synthesis of Mannich bases. nih.gov

N-substitution on the amino groups of the pyrimidine ring represents another avenue for derivatization. For example, reacting 2,4-diamino-5-benzyl-pyrimidine with an aldehyde and then introducing a sulfonic function can lead to monosubstituted derivatives. google.com

The synthesis of analogs where the pyrimidine ring is fused with other heterocyclic rings has also been explored. These fused systems, such as pyrimido[4,5-d]pyrimidines, are of interest due to their presence in various biologically active molecules. rsc.orgresearchgate.net The synthesis of these fused rings can be achieved through various methods, including multicomponent condensation reactions. For instance, a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea can yield tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org Another approach involves the reaction of a pyrimidine-5-carboxylate with thiourea to form a dihydropyrimido[4,5-d]pyrimidinone derivative. rsc.org Pyrazolo[1,5-a]pyrimidines can be synthesized via microwave-assisted regioselective reactions from 3-amino-1H-pyrazole-4-carbonitrile precursors. researchgate.net

Molecular Mechanism of Action and Identified Biological Targets

Dihydrofolate Reductase (DHFR) Inhibition as Primary Mechanism

5-Benzyl-2,4-diaminopyrimidines are recognized as potent inhibitors of DHFR. nih.govsmolecule.com Their chemical structure allows them to bind to the active site of the enzyme, preventing the natural substrate, dihydrofolate, from binding and being converted to tetrahydrofolate. nih.govwikipedia.org This inhibition disrupts the folate metabolic pathway, which is crucial for cell growth and proliferation. ebi.ac.uknih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a key pharmacophore found in many DHFR inhibitors. nih.gov

Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. ebi.ac.ukwikipedia.org This reaction involves the transfer of a hydride ion from NADPH to the C6 position of the pteridine (B1203161) ring of DHF, accompanied by protonation at the N5 position. ebi.ac.uk The resulting THF is a vital carrier of one-carbon units required for the synthesis of purines, thymidylate, and certain amino acids like glycine (B1666218) and methionine. nih.gov The catalytic cycle is complex, involving several intermediate steps and conformational changes in the enzyme. wikipedia.org The rate-determining step in the steady-state turnover is the release of the product, THF. wikipedia.org

The binding of inhibitors like 5-benzyl-2,4-diaminopyrimidines to DHFR is often a multi-step process. biorxiv.org The kinetics of this inhibition can be complex, with some inhibitors exhibiting slow-binding characteristics. The thermodynamics of binding are influenced by factors such as desolvation of the ligand and the binding site, as well as the formation of specific interactions like hydrogen bonds and salt bridges. biorxiv.org For instance, studies on the binding of trimethoprim (B1683648), a related diaminopyrimidine, have shown that the process involves an initial encounter complex followed by a conformational change to a more tightly bound state. biorxiv.org The binding affinity of these inhibitors can be quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). For example, various 5-(substituted-benzyl)-2,4-diaminopyrimidines have shown IC50 values against Leishmania major DHFR ranging from 0.2 to 11 microM. nih.gov

| Compound Type | IC50 Range (µM) | Reference |

|---|---|---|

| 5-(substituted-benzyl)-2,4-diaminopyrimidines | 0.2 - 11 | nih.gov |

Inhibitory Kinetics and Binding Thermodynamics of DHFR Ligands

Target Selectivity Across Diverse Organismal DHFR Orthologs

A key aspect of the therapeutic potential of 5-benzyl-2,4-diaminopyrimidines is their ability to selectively inhibit DHFR from pathogenic organisms over the human enzyme. nih.govnih.govacs.org This selectivity is crucial for minimizing host toxicity. The differences in the amino acid sequences and conformations of the DHFR active site between species provide the basis for this selective inhibition. tandfonline.com

5-Benzyl-2,4-diaminopyrimidines and their analogues have demonstrated significant and selective inhibitory activity against various bacterial DHFRs. nih.gov For example, certain derivatives show high specificity for Escherichia coli DHFR. nih.gov The selectivity arises from subtle but important differences in the active site residues between bacterial and vertebrate DHFRs. tandfonline.com For instance, the orientation and interactions of the benzyl (B1604629) group can be optimized to exploit these differences, leading to potent and selective antibacterial agents. nih.gov Research has focused on designing derivatives that are active against emerging drug-resistant pathogens like Mycobacterium abscessus and Mycobacterium avium. chemrxiv.org

| Organism | Enzyme | Relative Selectivity vs. Human DHFR | Reference |

|---|---|---|---|

| Escherichia coli | DHFR | 10-fold more selective | nih.gov |

The development of selective inhibitors for parasitic DHFR is a major strategy in combating diseases like leishmaniasis, African sleeping sickness, and toxoplasmosis. nih.govbohrium.com 5-Benzyl-2,4-diaminopyrimidines have been identified as promising lead compounds for this purpose. nih.govnih.gov They have been shown to be significantly more potent against DHFR from Leishmania major than against the human enzyme, with selectivity ratios ranging from 5-fold to over 100-fold. nih.gov Similarly, derivatives have been synthesized and tested against the DHFR enzymes of Trypanosoma brucei and Toxoplasma gondii. nih.govacs.org Docking studies have been employed to understand the structural basis for this selectivity and to guide the design of more potent and selective inhibitors. researchgate.netnih.gov

| Organism | Enzyme | Selectivity vs. Human DHFR | Reference |

|---|---|---|---|

| Leishmania major | DHFR | 5 to >100-fold | nih.gov |

| Toxoplasma gondii | DHFR | Selectivity demonstrated | acs.org |

| Trypanosoma brucei | DHFR | Selectivity demonstrated | nih.gov |

Comparative Analysis with Mammalian DHFR for Therapeutic Index Assessment

The therapeutic efficacy of 5-Benzyl-2,4-diaminopyrimidine and its derivatives hinges on their selective inhibition of pathogen DHFR over the mammalian counterpart. This selectivity is crucial for achieving a high therapeutic index, maximizing the effect on the target organism while minimizing toxicity to the host.

The structural backbone of this compound is a key determinant for this selective binding. basicmedicalkey.com Bacterial DHFR enzymes are particularly susceptible to inhibition by 5-benzyl-2,4-diaminopyrimidines. basicmedicalkey.com The size of the substituents on the benzyl ring is a critical factor for bacterial DHFR inhibition, a feature less pronounced in mammalian enzymes. basicmedicalkey.com This differential sensitivity is rooted in structural distinctions between the enzymes. For instance, the DHFR enzymes of parasites like Trypanosoma brucei and Leishmania major exhibit only about 26% sequence identity with human DHFR, presenting a clear basis for selective targeting. mdpi.com

Derivatives of this compound have been synthesized and evaluated to enhance this selectivity. Studies have shown that certain derivatives can be significantly more potent against parasite DHFR than the host enzyme. For example, some this compound derivatives have demonstrated excellent selectivity for Leishmania major DHFR (LmDHFR) over human DHFR (hDHFR). researchgate.net This selectivity is often quantified by a selectivity index (SI), which is the ratio of the inhibitory concentration against the host enzyme to that against the parasite enzyme. High SI values indicate a more favorable therapeutic profile. researchgate.net

The following table summarizes the inhibitory activity and selectivity of some this compound derivatives against parasitic and mammalian DHFR.

| Compound Derivative | Target Organism | IC50 (µM) against Parasite DHFR | Selectivity Index (SI) vs. Human DHFR |

| 5-benzyl-6-(cyclohexylmethyl) pyrimidine-2,4-diamine | Leishmania chagasi | - | Similar affinity for LcPTR1 and LcDHFR-TS |

| 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine derivatives | Leishmania major | 0.10 (for most potent) | High (e.g., 56 and 58 had SI of 84.5 and 87.5 respectively) |

Data compiled from available research findings. researchgate.netmdpi.com Note: IC50 is the half-maximal inhibitory concentration.

Identification of Other Relevant Molecular Targets

Involvement of Mitogen-Activated Protein Kinases (MAPKs) and Cdc2-Related Kinases (CRKs)

A chemical proteomics approach, utilizing an immobilized 2,4-diaminopyrimidine analogue, successfully identified Mitogen-Activated Protein Kinases (MAPKs) and Cdc2-Related Kinases (CRKs) as major binding partners in Trypanosoma brucei extracts. nih.gov This finding suggests that the pharmacological effects of 2,4-diaminopyrimidine derivatives against these parasites may be mediated, at least in part, through the inhibition of these kinase families. nih.gov

Kinases are pivotal in regulating a multitude of cellular processes, and their inhibition can have profound effects on cell survival and proliferation. The discovery that 2,4-diaminopyrimidine derivatives can target these kinases in trypanosomatids opens up new avenues for understanding their mechanism of action and for the development of novel anti-parasitic agents. nih.gov It is noteworthy that other 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of various kinases in the context of cancer research, including Aurora kinase, c-Met kinase, and CDK7, highlighting the versatility of this chemical scaffold in targeting different kinase families. wipo.intacs.orgresearchgate.net

Pteridine Reductase 1 (PTR1) Inhibition

In certain protozoan parasites, such as Leishmania and Trypanosoma, the presence of Pteridine Reductase 1 (PTR1) can confer resistance to DHFR inhibitors. acs.org PTR1 provides a metabolic bypass, reducing pterins and folates, thereby compensating for the inhibition of DHFR. acs.org Consequently, the dual inhibition of both DHFR and PTR1 is considered a promising strategy for developing more effective treatments against these parasitic infections. mdpi.comacs.org

Studies have shown that 2,4-diaminopyrimidine derivatives can act as competitive inhibitors of both Leishmania chagasi PTR1 (LcPTR1) and DHFR-TS. researchgate.netresearchgate.netnih.gov For instance, some derivatives exhibit low-micromolar competitive inhibition of both enzymes. researchgate.netnih.gov This dual inhibitory activity is a significant advantage, as it can potentially overcome the resistance mechanisms mediated by PTR1.

The following table presents the inhibitory constants (Ki) of some 2,4-diaminopyrimidine derivatives against LcPTR1 and LcDHFR.

| Compound Class | Target Enzyme | Ki (µM) |

| 2,4-diaminopyrimidine derivatives | LcPTR1 | 1.50–2.30 |

| 2,4-diaminopyrimidine derivatives | LcDHFR | 0.28–3.00 |

Data from Teixeira et al. researchgate.netnih.gov

Mechanistic Implications of Multi-Target Activity

The ability of this compound and its derivatives to interact with multiple molecular targets has profound mechanistic implications. This concept, known as polypharmacology, refers to a single drug acting on multiple targets. researchgate.net

In the context of anti-parasitic therapy, the simultaneous inhibition of DHFR and PTR1 is a clear example of beneficial multi-target activity. This dual action can lead to a synergistic effect, where the combined inhibitory effect is greater than the sum of the individual effects. acs.org By blocking both the primary folate reduction pathway (DHFR) and the salvage pathway (PTR1), the parasite's supply of essential reduced folates is more effectively cut off, leading to cell death. scite.ai This approach is particularly crucial for overcoming drug resistance in trypanosomatids. acs.org

Furthermore, the engagement of kinases like MAPKs and CRKs adds another layer of complexity and potential efficacy. nih.gov The disruption of vital signaling pathways governed by these kinases, in addition to the inhibition of folate metabolism, could result in a more potent and robust anti-parasitic effect. This multi-pronged attack may also reduce the likelihood of the parasite developing resistance through a single mutation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Essential Pharmacophoric Elements for DHFR Inhibition

The fundamental pharmacophore for DHFR inhibition by this class of compounds consists of the 2,4-diaminopyrimidine (B92962) ring. This moiety is a critical structural element that mimics a part of the pteridine (B1203161) nucleus of the natural substrate, dihydrofolate. basicmedicalkey.com The 2,4-diamino substitution is a paramount feature for antagonist activity, effectively blocking the enzyme's function. basicmedicalkey.com The protonation of the N1 atom of the pyrimidine (B1678525) ring is crucial for a strong electrostatic interaction with a conserved aspartic acid residue in the DHFR active site. ijpsr.com

Key pharmacophoric features include:

A hydrogen bond donor: The 2-amino group. ijpsonline.com

A hydrogen bond donor: The 4-amino group. ijpsonline.com

A hydrophobic region: Provided by the benzyl (B1604629) ring. researchgate.net

An aromatic ring: The benzyl group itself. researchgate.net

These elements ensure the correct orientation and binding of the inhibitor within the active site of the DHFR enzyme.

Influence of Benzyl Moiety Substituents on Potency and Selectivity

The nature and position of substituents on the benzyl ring of 5-benzyl-2,4-diaminopyrimidine play a pivotal role in modulating the inhibitor's potency and its selectivity for the target enzyme over the host's enzyme.

Positional Effects of Substituents (e.g., ortho, meta, para)

The position of substituents on the benzyl ring significantly impacts the inhibitory activity. Molecular shape analysis has suggested that substitution at the meta position of the benzyl ring is generally preferable to substitution at the para position for binding to bovine liver DHFR. nih.gov For bacterial DHFR, the greatest selectivity is often achieved with 3',4',5'-trisubstituted derivatives. basicmedicalkey.com Studies on pyrimethamine (B1678524) analogues, which share the 2,4-diaminopyrimidine core, have shown that removing a para-chloro substituent or replacing it with a meta-chloro substituent can lead to better binding with mutant DHFR enzymes. acs.org

Electronic and Steric Properties of Substituents

The electronic and steric properties of the substituents on the benzyl ring are critical determinants of inhibitory potency. For bacterial DHFR, the size of the substituents is a crucial factor for inhibition. basicmedicalkey.com Quantitative structure-activity relationship (QSAR) studies have shown that the molar refractivity (MR) of substituents at the 3', 4', and 5' positions of the benzyl ring contributes to binding affinity. nih.gov For instance, in the inhibition of Escherichia coli DHFR, the optimal MR value for a 5'-substituent corresponds to that of a methoxy (B1213986) group, with no additional binding benefit observed for larger groups. nih.gov The introduction of a 6-methyl group on the pyrimidine ring has been shown to decrease the potency for inhibiting mammalian DHFR.

Hydrophobic Interactions and Lipophilicity Contributions

Hydrophobic interactions between the benzyl ring and lipophilic amino acid residues in the DHFR active site are a major contributor to the binding energy. ijpsr.com Increased hydrophobicity in the inhibitor generally enhances its binding to the bacterial enzyme. basicmedicalkey.com The dimethoxyphenyl ring of some derivatives fits into a hydrophobic pocket formed by amino acid residues such as Met 33, Ile 62, Pro 63, and Phe 66 in Candida glabrata DHFR. ijpsr.comnih.gov QSAR analyses have pointed to lipophilicity as a key driver for improved anti-malarial activity in some series of 2,4-diamino-pyrimidine derivatives. rsc.org

Conformational Flexibility and Molecular Shape Analysis in Ligand-Target Binding

The conformational flexibility of the this compound scaffold is a significant factor in its ability to adapt to the active sites of DHFR from different species. The flexible linker between the pyrimidine and benzyl rings allows the molecule to adopt an optimal conformation for binding. pnas.orgmdpi.com Molecular shape analysis (MSA) has been employed to investigate the "active" conformation of these inhibitors. nih.gov These studies suggest that the pyrimidine derivatives bind to DHFR with different shape features compared to other classes of DHFR inhibitors like triazines and quinazolines. nih.gov The ability of the ligand to adopt a specific conformation is essential for the pharmacophoric groups to interact effectively with their complementary counterparts in the enzyme's active site. leidenuniv.nl

Computational Approaches to SAR/QSAR Development

A variety of computational methods have been instrumental in developing SAR and QSAR models for this compound and its analogs. These approaches provide insights into the interactions between the ligands and the DHFR enzyme at a molecular level.

Molecular docking studies have been widely used to predict the binding modes of these inhibitors and to explore their interactions with active site residues. ijpsonline.comresearchgate.netbohrium.com These simulations help in understanding the structural basis for potency and selectivity. ijpsonline.com

QSAR studies have been conducted using various techniques, including:

Hansch analysis: To correlate biological activity with physicochemical parameters like hydrophobicity, electronic effects, and steric factors. basicmedicalkey.com

Molecular Shape Analysis (MSA): To relate the three-dimensional shape of the molecules to their inhibitory activity. nih.gov

Neural Networks: To establish non-linear relationships between structural features and DHFR inhibition. scispace.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA): To build predictive models based on the 3D steric and electrostatic fields of the molecules.

These computational models have been crucial in the rational design and optimization of novel this compound derivatives with improved inhibitory profiles against DHFR from various organisms. leidenuniv.nlscispace.commdpi.comnih.govacs.org

Interactive Data Table: SAR of Benzylpyrimidine Derivatives against E. coli DHFR

The following table summarizes the inhibitory activity of selected 5-(substituted benzyl)-2,4-diaminopyrimidines against Escherichia coli dihydrofolate reductase. This data highlights the impact of different substituents on the benzyl ring on the compound's potency.

| Compound | Substituent(s) | IC50 (nM) for E. coli DHFR | Reference |

| Trimethoprim (B1683648) | 3,4,5-trimethoxy | 5 | nih.gov |

| 5-(3,4-dimethoxybenzyl)-2,4-diaminopyrimidine | 3,4-dimethoxy | 20 | nih.gov |

| 5-(3,5-dimethoxybenzyl)-2,4-diaminopyrimidine | 3,5-dimethoxy | 10 | nih.gov |

| 5-(4-methoxybenzyl)-2,4-diaminopyrimidine | 4-methoxy | 100 | nih.gov |

| This compound | Unsubstituted | 1000 | nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to receptor active sites. For this compound and its analogs, these studies have been pivotal in understanding their interactions with DHFR from various species, including parasites, bacteria, and humans.

Docking studies on derivatives of this compound have been conducted to explore their binding modes within the DHFR active site of organisms like Leishmania major and Plasmodium falciparum. nih.govijpsonline.combohrium.com For instance, in studies involving Leishmania major DHFR (LmDHFR), docking simulations were performed on a series of 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine analogues. These simulations, along with similar studies against human DHFR (hDHFR), helped to explore the interaction patterns responsible for selective inhibition. nih.govbohrium.comresearchgate.net

Molecular dynamics (MD) simulations provide further insights by revealing the stability of the ligand-receptor complex over time. In a study on Mycobacterium tuberculosis DHFR (mt-DHFR), MD simulations were performed on 2,4-diaminopyrimidine derivatives with varying side chains. mdpi.com The simulations showed that the stability of the compound within the binding site was dependent on the size of the substituent, with a medium-sized (thiazol-5-yl)methoxy side chain demonstrating a stable interaction and a calculated binding free energy of -3.47 Kcal/mol. mdpi.com Similarly, MD simulations have been used to investigate the stability of pyrimethamine derivatives complexed with wild-type and mutant P. falciparum DHFR, with binding free energy calculations (MM-PBSA) identifying key amino acid residues like Asp54 and Phe58 as crucial for the interaction. malariaworld.org

These computational approaches have consistently shown that the 2,4-diaminopyrimidine core is a fundamental scaffold for DHFR inhibitors. ijcps.comvietnamjournal.ru The binding is typically anchored by hydrogen bonds between the diaminopyrimidine moiety and conserved amino acid residues in the DHFR active site. The benzyl group at the 5-position extends into a deeper hydrophobic pocket, where substitutions on the benzyl ring can be modified to enhance potency and selectivity. ijpsonline.comacs.org

| Target Organism/Enzyme | Key Findings | Important Residues | Computational Method | Reference |

|---|---|---|---|---|

| Leishmania major DHFR (LmDHFR) | Derivatives with amino acid linkers showed potent inhibition (IC50 ~0.10 μM) and high selectivity over human DHFR. | Not specified | Molecular Docking | nih.govbohrium.comresearchgate.net |

| P. falciparum DHFR (wtPfDHFR & qmPfDHFR) | Binding free energy analysis identified crucial interactions for potent inhibition. | Asp54, Phe58, Arg59, Arg122 | MD Simulations, MM-PBSA | malariaworld.org |

| Mycobacterium tuberculosis DHFR (mt-DHFR) | Side chain size at the 6-position is critical for fitting into the GOL binding site; binding free energy calculated at -3.47 Kcal/mol for an active compound. | Ile20, Arg23, Phe31 | Molecular Docking, MD Simulations | mdpi.com |

| P. falciparum DHFR (Wild Type & Quadruple Mutant) | Docking precisely reproduced the X-ray crystallographic conformation of the bound ligand WR99210. | Phe58 | Molecular Docking (Glide, FlexX, GOLD) | ijpsonline.comijpsonline.com |

QSAR Model Formulation and Validation for DHFR Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For 2,4-diaminopyrimidine derivatives, QSAR models have been crucial for predicting the inhibitory potency against DHFR and for providing insights into the structural features that govern this activity. asianpubs.orgnih.gov

The primary goal of 3D-QSAR is to create a relationship between a numerical representation of compound structures and their activity, ultimately to predict the structures of more effective compounds. acs.org Various QSAR studies have been performed on 2,4-diaminopyrimidine derivatives targeting DHFR from different organisms. asianpubs.org

One such study on a series of 28 anti-malarial 2,4-diaminopyrimidine derivatives yielded a QSAR model that highlighted the importance of hydrophobicity and indicated that higher electron polarizability of substituents could be detrimental to activity. asianpubs.org The derived model showed a reasonable predictive ability with a correlation coefficient (r) of 0.763. asianpubs.org

Another QSAR analysis was conducted on 47 dicyclic and tricyclic diaminopyrimidine derivatives as human DHFR inhibitors. nih.govscispace.com This study employed DFT-based and DRAGON-based descriptors to develop a model with a correlation coefficient of 0.81. The model identified that mass-related descriptors and Sanderson electronegativity-related descriptors had the best correlation with the inhibitory concentration, providing a basis for designing new inhibitors. nih.govscispace.com The validation of these models is a critical step, often performed using a test set of compounds not included in the model's formulation. For example, in the study of 47 inhibitors, the prediction set was characterized by an R² value of 0.60. nih.gov Similarly, in developing CoMFA and CoMSIA models for pyrimethamine derivatives, datasets were divided into training sets and test sets to ensure the models' predictive power. malariaworld.org

| Target | Compound Series | Key Descriptors/Findings | Statistical Parameters | Reference |

|---|---|---|---|---|

| P. falciparum DHFR | 28 anti-malarial 2,4-diaminopyrimidine derivatives | Hydrophobicity (π) is positively correlated with activity; Molar Refractivity (MR) is negatively correlated. | n=26, r=0.763, r²=0.583 | asianpubs.org |

| Human DHFR | 47 dicyclic and tricyclic diaminopyrimidine derivatives | Mass-related and Sanderson electronegativity-related descriptors showed the best correlation with inhibitory concentration. | Correlation coefficient = 0.81; Prediction set R² = 0.60 | nih.govscispace.com |

| P. falciparum DHFR (wtPfDHFR & qmPfDHFR) | 27 pyrimethamine derivatives | CoMFA and CoMSIA models were developed with good predictive abilities. | Dataset split into training (22) and test (5) sets. | malariaworld.org |

| E. coli DHFR | 5-(Substituted benzyl)-2,4-diaminopyrimidines | 3D-QSAR using molecular shape analysis was applied to derive structure-activity correlations. | Not specified | acs.orgacs.org |

Preclinical Pharmacological Profiling of 5 Benzyl 2,4 Diaminopyrimidine Derivatives

In Vitro Enzyme Inhibition Assays

A primary mechanism of action for many 5-benzyl-2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.

Determination of IC50 and Ki Values Against DHFR from Various Sources

Derivatives of this compound have been extensively evaluated for their inhibitory activity against DHFR from various organisms, including bacteria, parasites, and humans. This allows for the determination of both potency (IC50 and Ki values) and selectivity.

Early studies on 5-benzyl-2,4-diaminopyrimidines demonstrated their potential as selective inhibitors of leishmanial and trypanosomal DHFR. tandfonline.comnih.gov For instance, a series of these compounds were tested against recombinant DHFR from Leishmania major, Trypanosoma cruzi, and Trypanosoma brucei, as well as the human enzyme. tandfonline.comnih.gov While some derivatives showed promising activity against the parasite enzymes, the introduction of alkyl or aryl substituents at the 6-position of the pyrimidine (B1678525) ring did not consistently lead to increased potency. tandfonline.comnih.gov

More recent research has focused on designing analogs with improved selectivity. For example, a study exploring 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine derivatives investigated the impact of attaching various amino acids. bohrium.com Compound 59 from this series emerged as a potent inhibitor of L. major DHFR with an IC50 value of 0.10 μM. researchgate.net Furthermore, derivatives 56 and 58 exhibited high selectivity for the L. major enzyme over human DHFR, with selectivity indices of 84.5 and 87.5, respectively. researchgate.net

In the context of mycobacterial infections, a 2,4-diaminopyrimidine (B92962) derivative, compound 8 , showed improved activity against purified DHFR from Mycobacterium avium and Mycobacterium abscessus. chemrxiv.org Conversely, modifications in another series, which included bulkier ring structures, led to a significant reduction in activity against human DHFR, with compounds 10-13 having Ki values greater than 1250 nM. chemrxiv.org

The inhibitory potential of these compounds extends to DHFR from other pathogens as well. A large library of di- and tricyclic diaminopyrimidine derivatives was tested against Cryptosporidium parvum DHFR. nih.gov In these studies, 25 compounds showed IC50 values in the range of 1 to 10 μM, similar to trimethoprim (B1683648), while another 25 compounds had IC50s below 1.0 μM, with 9 of these being under 0.1 μM, indicating at least 40 times greater potency than trimethoprim. nih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives against DHFR from various sources.

| Compound | Source of DHFR | IC50 (μM) | Ki (nM) | Selectivity Index (SI) | Reference |

| 59 | Leishmania major | 0.10 | - | - | researchgate.net |

| 56 | Leishmania major | - | - | 84.5 | researchgate.net |

| 58 | Leishmania major | - | - | 87.5 | researchgate.net |

| 10 | Human | - | >1250 | - | chemrxiv.org |

| 11 | Human | - | >1250 | - | chemrxiv.org |

| 12 | Human | - | >1250 | - | chemrxiv.org |

| 13 | Human | - | >1250 | - | chemrxiv.org |

| Trimethoprim | Cryptosporidium parvum | ~4 | - | - | nih.gov |

Cell-Based Efficacy Studies

The in vitro enzyme inhibition data is complemented by cell-based assays to determine the efficacy of these compounds in a more biologically relevant context.

Antimicrobial Activity Against Bacterial Pathogens (in vitro)

The antibacterial properties of 2,4-diamino-5-benzylpyrimidine and its analogs have been a significant area of investigation. smolecule.com These compounds function as antibacterial agents by inhibiting bacterial DHFR, which is essential for folic acid synthesis and subsequent bacterial growth. smolecule.comnih.gov

Studies have explored the activity of these derivatives against a range of bacterial strains. nih.gov Early work established their in vitro antibacterial activity, and subsequent research has focused on refining their potency and spectrum. acs.org For example, analogs of trimethoprim with different substitutions have been analyzed for their inhibitory effects against various bacterial DHFR isozymes. nih.gov

Antiparasitic Activity Against Protozoan Pathogens (in vitro)

Building on their DHFR inhibitory activity, this compound derivatives have shown significant promise as antiparasitic agents. nih.govsmolecule.com

In studies against Leishmania species, several synthesized compounds demonstrated good to excellent antiparasitic activity against promastigotes of L. major and L. donovani. bohrium.com For example, derivatives 55-59 showed excellent selectivity for L. major DHFR and corresponding antiparasitic effects. researchgate.net Another study reported that compounds L24h and L25c exhibited potent in vitro antipromastigote activity against L. tropica and L. infantum with low cytotoxicity. researchgate.net

The trypanocidal activity of these compounds has also been established. tandfonline.comnih.gov A series of 5-benzyl-2,4-diaminopyrimidines were evaluated against Trypanosoma brucei and Trypanosoma cruzi, demonstrating their potential as inhibitors of these parasites. tandfonline.comnih.gov Furthermore, a class of 2,4-diaminopyrimidines, exemplified by SCYX-5070 , showed potent trypanocidal activity with a high selectivity index against host cells, suggesting a low potential for toxicity. plos.org

The following table presents the in vitro antiparasitic activity of selected this compound derivatives.

| Compound | Parasite | Activity (IC50) | Reference |

| L24h | Leishmania tropica | 0.04 μg/ml | researchgate.net |

| L24h | Leishmania infantum | 0.042 μg/ml | researchgate.net |

| L25c | Leishmania tropica | 6.68 μg/ml | researchgate.net |

| L25c | Leishmania infantum | 6.77 μg/ml | researchgate.net |

Antifungal Activity Assessment (in vitro)

The antifungal potential of this compound derivatives has also been explored, primarily through their inhibition of fungal DHFR.

Research has demonstrated that derivatives of 4,5-diaminopyrimidine, a related scaffold, exhibit promising antifungal properties against various fungal strains. In the context of 5-benzyl-2,4-diaminopyrimidines, a series of inhibitors targeting Candida albicans DHFR were designed. nih.gov Within this series, the meta-biphenyl derivatives showed the greatest potency, with compound 28 having an IC50 of 0.017 µM against the enzyme and an antifungal activity of 24 µg/mL. nih.gov

Cell Proliferation Inhibition in Disease Models (e.g., Cancer Cell Lines, Mechanistic Studies)

The ability of this compound derivatives to inhibit cell proliferation has been investigated in various cancer cell lines, often linked to their inhibition of DHFR or other kinases. researchgate.net

One study investigated forty-three 5-(substituted-benzyl)-2,4-diaminopyrimidines as inhibitors of murine tumor cell cultures (L5178Y), including both methotrexate-sensitive and -resistant strains. nih.gov The results indicated that the methotrexate-resistant cells were more sensitive to the more hydrophobic derivatives. nih.gov

More recently, two series of novel 2,4-diaminopyrimidine derivatives were synthesized and evaluated for their antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines. rsc.org Compounds 9k and 13f were particularly potent, with IC50 values in the low micromolar range. rsc.org Mechanistic studies revealed that compound 9k inhibited the proliferation of A549 cells by inducing apoptosis and causing cell cycle arrest at the G2-M phase. rsc.org

Another study focused on diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors. nih.gov Compound A12 from this series demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov

The table below summarizes the antiproliferative activity of selected derivatives.

| Compound | Cell Line | IC50 | Reference |

| 9k | A549 (Lung Cancer) | 2.14 μM | rsc.org |

| 9k | HCT-116 (Colon Cancer) | 3.59 μM | rsc.org |

| 9k | PC-3 (Prostate Cancer) | 5.52 μM | rsc.org |

| 9k | MCF-7 (Breast Cancer) | 3.69 μM | rsc.org |

| 13f | A549 (Lung Cancer) | 1.98 μM | rsc.org |

| 13f | HCT-116 (Colon Cancer) | 2.78 μM | rsc.org |

| 13f | PC-3 (Prostate Cancer) | 4.27 μM | rsc.org |

| 13f | MCF-7 (Breast Cancer) | 4.01 μM | rsc.org |

| A12 | A549 (Lung Cancer) | 130 nM | nih.gov |

| A12 | MDA-MB-231 (Breast Cancer) | 94 nM | nih.gov |

In Vivo Efficacy Studies in Preclinical Models

Derivatives of 2,4-diaminopyrimidine have been investigated for their effectiveness in living organisms, particularly in mouse models of infectious diseases like Human African Trypanosomiasis (HAT), also known as sleeping sickness. Studies have confirmed that analogues of 2,4-diaminopyrimidine demonstrate in vivo efficacy against Trypanosoma brucei in acute mouse models. researchgate.net This indicates that these compounds are active against the parasites in a living system, a critical step in drug development.

One specific derivative, identified as SCYX-5070, has shown significant promise in treating acute trypanosomiasis in mice. nih.gov When administered intraperitoneally, this compound resulted in a 100% cure rate with no observable compound-related toxicity. nih.gov The same compound was also found to be effective when given orally, successfully curing mice infected with T. brucei. nih.gov Another 2,4-diaminopyrimidine derivative, referred to as compound 5, was also reported to be active in vivo in a murine model of African trypanosomiasis. plos.org

However, not all derivatives have shown curative effects. In one study, several this compound analogues were evaluated in mice, but the treatments were not fully successful. unimi.it While some compounds were tolerated by the animals, they either did not produce curative effects or the infection relapsed after treatment. unimi.it For instance, after treatment with compounds designated as 34 and 35, a relapse of parasitemia was observed on day 10. unimi.it

Table 1: In Vivo Efficacy of SCYX-5070 in Acute Trypanosomiasis Mouse Model

| Compound | Administration Route | Outcome | Source |

| SCYX-5070 | Intraperitoneal (i.p.) | 100% cure rate | nih.gov |

| SCYX-5070 | Oral (p.o.) | Cured all T. brucei-infected mice | nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (ADME Research)

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for determining the viability of a compound as a potential drug. Research into 2,4-diaminopyrimidine derivatives has included the optimization of their ADME properties. researchgate.net Initial findings for some derivatives revealed poor metabolic stability in liver microsome assays, but further structural modifications led to the discovery of compounds with improved clearance and solubility. researchgate.net

Detailed pharmacokinetic studies in mice have been conducted for certain 2,4-diaminopyrimidine compounds following oral administration. plos.org For a derivative known as compound 4, a single oral dose resulted in plasma concentrations that remained above its effective concentration (EC₅₀) for approximately 20 hours. plos.org Another derivative, compound 5, demonstrated an even longer duration of action, with plasma concentrations staying above its EC₅₀ for about 48 hours after a single oral dose. plos.org These findings highlight the potential for developing orally bioavailable drugs from this chemical scaffold. plos.org

Table 2: Pharmacokinetic Parameters of 2,4-Diaminopyrimidine Derivatives in Mice (Oral Administration)

| Compound | Peak Plasma Concentration (Cₘₐₓ) | Time to Peak Concentration (tₘₐₓ) | Area Under the Curve (AUC) | Elimination Half-life (t₁/₂) | Source |

| Compound 4 | 3.2 µM | 1 hour | 16.7 µM·h | 3 hours | plos.org |

| Compound 5 | 6.49 µM | 4 hours | 83.2 µM·h | 7.1 hours | plos.org |

Assessment of Preclinical Selectivity Indices

The selectivity index (SI) is a critical measure in preclinical drug assessment, comparing the toxicity of a compound to host cells versus its activity against the target pathogen or cell. A higher SI value indicates a more favorable profile, suggesting the compound is more toxic to the target than to the host.

For this compound derivatives, selectivity has been a key area of investigation. An early inhibitor of Leishmania dihydrofolate reductase (DHFR) from this class was noted for its remarkable selectivity. unimi.it However, subsequent analogues sometimes showed only modest selectivity, in the range of 4- to 16-fold, between parasitic and mammalian cells. unimi.it

More recent studies have quantified the selectivity of various derivatives. The selectivity index is often calculated as the ratio of the half-maximal cytotoxic concentration (CC₅₀) in a mammalian cell line to the half-maximal inhibitory concentration (IC₅₀) against the parasite. acs.org For example, one study reported a 2,4-diaminopyrimidine derivative with an SI value of 28 against T. brucei versus THP-1 macrophage-like cells. acs.org In another study focusing on antileishmanial activity, two derivatives showed selectivity indices over human DHFR of 42.62 and 7.02, respectively. researchgate.net Another compound from this series exhibited broad-spectrum activity with SI values ranging from 2.69 to over 61.4 against various human cell lines (Vero, Raw 264.7, and HepG-2). researchgate.net

In the context of cancer research, the selectivity of 2,4-dianilinopyrimidine derivatives was assessed by comparing their inhibitory effects on a human cancer cell line (H1975) versus a normal human bronchial epithelial cell line (HBE). nih.gov Three of the most active compounds demonstrated SI values of 24, 15, and 19, indicating preferential activity against the cancer cells. nih.gov

Table 3: Examples of Preclinical Selectivity Indices for 2,4-Diaminopyrimidine Derivatives

| Compound/Derivative Series | Target/Disease | Host Cell Line | Selectivity Index (SI) | Source |

| 2,4-Diaminopyrimidine Derivative | Trypanosoma brucei | THP-1 | 28 | acs.org |

| 2,4-Diaminopyrimidine Derivative 1 | Leishmania / hDHFR | Human | 42.62 | researchgate.net |

| 2,4-Diaminopyrimidine Derivative 2 | Leishmania / hDHFR | Human | 7.02 | researchgate.net |

| Compound 8a | Cancer (FAK inhibitor) | HBE (normal) vs. H1975 (cancer) | 24 | nih.gov |

| Compound 8b | Cancer (FAK inhibitor) | HBE (normal) vs. H1975 (cancer) | 15 | nih.gov |

| Compound 9a | Cancer (FAK inhibitor) | HBE (normal) vs. H1975 (cancer) | 19 | nih.gov |

Mechanisms of Biochemical Resistance to 5 Benzyl 2,4 Diaminopyrimidines and Mitigation Strategies

Molecular Alterations in Target Enzymes (e.g., DHFR Mutations)

The primary mechanism of resistance to 5-benzyl-2,4-diaminopyrimidines involves alterations in the target enzyme, DHFR. nih.gov Point mutations in the gene encoding DHFR can lead to amino acid substitutions that reduce the binding affinity of the inhibitor to the enzyme. acs.orgoup.com

For instance, in Plasmodium falciparum, the parasite responsible for malaria, mutations in the dhfr gene are a well-documented cause of resistance to the 2,4-diaminopyrimidine (B92962) drug pyrimethamine (B1678524). asm.org A key mutation, S108N, introduces a bulkier asparagine residue in place of serine, creating steric hindrance that impedes the binding of pyrimethamine's p-chlorophenyl group. acs.org The accumulation of additional mutations, such as N51I, C59R, and I164L, further amplifies the level of resistance. asm.orgnih.gov Similarly, in bacteria like Staphylococcus aureus, mutations in the chromosomal dfrB gene, which encodes DHFR, can confer resistance to trimethoprim (B1683648). oup.com

The following table summarizes key DHFR mutations associated with resistance to 2,4-diaminopyrimidine inhibitors in different organisms.

| Organism | Drug | Key DHFR Mutations | Impact on Binding |

| Plasmodium falciparum | Pyrimethamine | S108N | Steric clash with the inhibitor's 5-p-Cl-phenyl group, reducing binding affinity. acs.org |

| Plasmodium falciparum | Pyrimethamine | C59R + S108N | Progressively poorer binding of pyrimethamine derivatives. acs.org |

| Plasmodium falciparum | Pyrimethamine | N51I, C59R, S108N, I164L | High-level resistance by significantly decreasing the sensitivity of the enzyme to inhibition. asm.orgnih.gov |

| Staphylococcus aureus | Trimethoprim | Mutations in dfrB | Renders the protein less susceptible to trimethoprim. oup.com |

| Escherichia coli | Trimethoprim | L28R, P21L, A26T | Known escape variants contributing to trimethoprim resistance. nih.gov |

Role of Efflux Pumps in Compound Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. Active efflux is a major mechanism of antibiotic resistance, particularly in Gram-negative bacteria. gardp.org

While specific studies focusing solely on 5-benzyl-2,4-diaminopyrimidine and efflux pumps are not extensively detailed in the provided context, the general role of efflux pumps in multidrug resistance is well-established. nih.gov These pumps can contribute to resistance against various classes of antibiotics and their expression can be chromosomally encoded or acquired through horizontal gene transfer. nih.gov The five major families of bacterial efflux pumps are the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. nih.gov The RND family is particularly significant in conferring intrinsic antibiotic resistance in Gram-negative bacteria. nih.gov

Biochemical Bypass Pathways and Target Overproduction

Bacteria can also develop resistance by bypassing the metabolic step inhibited by the drug or by overproducing the target enzyme. frontiersin.orgnih.gov

Biochemical Bypass: In the context of antifolates, some bacteria can utilize an alternative, drug-insensitive enzyme to perform the same function as the inhibited enzyme. For example, some resistant bacteria have acquired genes that encode for a drug-insensitive variant of DHFR. frontiersin.org This acquired enzyme bypasses the inhibitory effect of the this compound on the native DHFR, allowing folic acid synthesis to continue. frontiersin.org In Leishmania, the presence of a novel pteridine (B1203161) reductase (PTR1) can act as a metabolic bypass for DHFR, contributing to antifolate resistance. psu.edu

Target Overproduction: Another resistance strategy is the overproduction of the target enzyme, DHFR. nih.gov By increasing the amount of DHFR, the bacterial cell can effectively titrate out the inhibitor, ensuring that enough enzyme remains active to sustain the metabolic pathway. This is often achieved through gene amplification, where the number of copies of the dhfr gene on the chromosome or on plasmids is increased. psu.edu

Research on Overcoming Resistance

To combat the rise of resistance to 5-benzyl-2,4-diaminopyrimidines, researchers are exploring several mitigation strategies.

A key approach to overcoming resistance is the rational design of new analogs that can effectively inhibit both wild-type and mutant forms of DHFR. asm.orgnih.gov This involves modifying the chemical structure of the this compound scaffold to circumvent the resistance mechanisms. google.com.sbbohrium.com

For example, to overcome the steric hindrance caused by the S108N mutation in P. falciparum DHFR, researchers have designed analogs with more flexible side chains that can adapt to the altered binding pocket. acs.org Removing or repositioning bulky substituents on the phenyl ring has also been shown to improve binding to mutant DHFRs. acs.org Some novel 2,4-diaminopyrimidine derivatives have demonstrated high activity against trimethoprim-resistant strains. ijpsr.com For instance, Iclaprim, a diaminopyrimidine designed through rational drug design, shows potent activity against multidrug-resistant Gram-positive pathogens. ijpsr.com

The table below highlights some novel analogs and their activity against resistant strains.

| Novel Analog | Target Organism/Enzyme | Key Feature/Modification | Activity Against Resistant Strains |

| Pyrimethamine analogues with unbranched hydrophobic 6-substituents | P. falciparum mutant DHFRs | Introduction of unbranched hydrophobic groups at the 6-position. acs.org | Showed generally good binding with mutant DHFRs. acs.org |

| QN254 (5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) | P. falciparum V1S strain | A di-amino quinazoline (B50416) structure. asm.org | Active against the highly pyrimethamine-resistant V1S strain. asm.org |

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | Contains gem-dimethyl substituents on the dihydroquinoline ring. nih.gov | Had an apparent Ki value for E. coli DHFR 13 times lower than that of trimethoprim and was more selective for the bacterial enzyme. nih.gov |

| Iclaprim | Gram-positive pathogens | A selective dihydrofolate inhibitor based on rational drug design. ijpsr.com | Exhibits potent, bactericidal activity against multidrug-resistant pathogens like MRSA. ijpsr.com |

| Hybrid inhibitors with rigid and flexible moieties | P. falciparum DHFR (wild-type and mutant) | Combines a rigid diaminopyrimidine with a flexible side chain. nih.gov | Bind with similar affinities to both wild-type and mutant PfDHFR, showing a low tendency to induce new resistant mutants. nih.gov |

A well-established strategy to enhance the efficacy of 5-benzyl-2,4-diaminopyrimidines and combat resistance is to use them in combination with other antimicrobial agents that target a different step in the same metabolic pathway. google.com.sb The most common combination is with sulfonamides. nih.govgoogle.com

Sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme that acts earlier in the folic acid synthesis pathway than DHFR. oup.commsdvetmanual.com By inhibiting two different enzymes in the same pathway, the combination of a this compound (like trimethoprim) and a sulfonamide (like sulfamethoxazole) results in a sequential blockade that is often synergistic and bactericidal. oup.commsdvetmanual.com This combination, known as co-trimoxazole, has been widely used to treat a variety of bacterial infections. nih.gov The synergistic effect means that lower concentrations of each drug are needed, which can also help to reduce the likelihood of resistance developing. msdvetmanual.com

Drug Discovery and Lead Optimization Efforts Based on the 5 Benzyl 2,4 Diaminopyrimidine Scaffold

Identification of Novel Lead Compounds through Screening and Rational Design

The discovery of lead compounds based on the 5-benzyl-2,4-diaminopyrimidine scaffold has been advanced through both high-throughput screening (HTS) of compound libraries and rational drug design approaches. HTS campaigns of proprietary libraries have successfully identified initial hits with activity against various pathogens. nih.gov For instance, screening efforts led to the discovery of 2,4-diaminopyrimidines as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Rational design, often guided by the known structure of the target enzyme, has also been a fruitful strategy. By analyzing the binding modes of known inhibitors and the natural substrate, dihydrofolic acid, researchers can design novel derivatives with improved potency and selectivity. nih.gov This structure-based design approach has been particularly effective in developing inhibitors against DHFR from various organisms, including Leishmania and Trypanosoma species. nih.govresearchgate.net For example, modeling studies predicted that substitutions at the 6-position of the pyrimidine (B1678525) ring could enhance enzyme inhibitory activity, although subsequent experimental evaluation showed that this was not always the case. nih.gov Another rational approach involves identifying unique binding pockets in the target enzyme to design inhibitors with novel scaffolds that can overcome drug resistance. nih.gov

Hit-to-Lead and Lead Optimization Processes

Following the identification of initial "hit" compounds from screening or initial design, the subsequent hit-to-lead and lead optimization phases are critical for developing viable drug candidates. This iterative process involves synthesizing and evaluating a series of analogues to improve various properties, including potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

A key aspect of this process is the exploration of the structure-activity relationship (SAR). For instance, in the development of inhibitors for Leishmania major DHFR, researchers explored the impact of different amino acids and carbon linkers attached to the this compound core. researchgate.net These studies revealed that specific modifications could significantly enhance inhibitory activity and selectivity against the parasitic enzyme over the human counterpart. researchgate.net Similarly, the optimization of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase involved systematic modifications to improve ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

The journey from a hit compound to a lead candidate often involves numerous chemical modifications. For example, the optimization of N-phenyl-4-pyrimidinamine derivatives as BCL6 inhibitors involved a systematic exploration of substituents based on the SAR of an initial hit compound. researchgate.net This process ultimately led to the identification of a compound with potent in vitro and in vivo activity. researchgate.net

Rational Design Principles and Scaffold Exploration

Rational design principles are fundamental to the development of drugs based on the this compound scaffold. A primary strategy involves leveraging the structural similarities between the 2,4-diaminopyrimidine (B92962) core and the pteridine (B1203161) ring of dihydrofolate, the natural substrate of DHFR. nih.gov This allows these compounds to act as competitive inhibitors. smolecule.com

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, has been instrumental. By understanding the interactions between the inhibitor and the active site residues of the enzyme, medicinal chemists can design modifications to enhance binding affinity and selectivity. nih.govnih.gov For example, molecular modeling has been used to predict how substitutions on the pyrimidine ring of 5-benzyl-2,4-diaminopyrimidines might improve their inhibitory effects on leishmanial and trypanosomal DHFR. nih.gov

Scaffold exploration is another key principle. This involves systematically modifying the core structure to discover novel chemical entities with improved properties. nih.gov This can include adding different functional groups or exploring alternative ring systems that mimic the essential binding features of the original scaffold.

Optimization for Potency, Selectivity, and Preclinical ADME Properties

A crucial phase in drug development is the optimization of lead compounds to enhance their potency against the intended target, their selectivity over other related targets (to minimize off-target effects), and their ADME (absorption, distribution, metabolism, and excretion) properties.

For this compound derivatives, this involves extensive SAR studies. For example, in the pursuit of inhibitors for Leishmania major DHFR, derivatives were synthesized and tested to determine their half-maximal inhibitory concentration (IC50) and selectivity index (SI), which is the ratio of the IC50 for the human enzyme to that of the parasitic enzyme. researchgate.net Derivatives with amino acid linkers showed excellent selectivity for the L. major DHFR over the human enzyme. researchgate.net

The evaluation of ADME properties is essential to ensure that a potential drug can reach its target in the body and persist long enough to exert its therapeutic effect. In silico tools are often used in the early stages to predict the ADME properties of designed compounds. mdpi.com For instance, the bioavailability radar, which assesses properties like lipophilicity, size, polarity, and solubility, can provide a rapid assessment of a compound's drug-likeness. mdpi.com Experimental in vitro ADME assays, such as metabolic stability in liver microsomes, are then used to validate these predictions and guide further optimization. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies employed to optimize lead compounds and discover novel chemical series. Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties without losing the desired biological activity. nih.gov For example, in the development of parasitic PTR1 inhibitors, the oxygen atom in a linker was a bioisosteric replacement for a sulfur atom in a previously known inhibitor. unimi.it

Scaffold hopping takes this concept a step further by replacing the central core of a molecule with a structurally different scaffold that maintains the original's key binding interactions. bohrium.commontclair.edunih.gov This can lead to the discovery of compounds with entirely new intellectual property and potentially improved properties. For instance, a scaffold hopping approach was used to develop novel 5-HT6R antagonists from a pyrroloquinoline derivative. montclair.edu In the context of the this compound scaffold, this could involve replacing the diaminopyrimidine ring with other heterocyclic systems that preserve the crucial hydrogen bonding interactions with the target enzyme. nih.govalljournals.cn These strategies are powerful tools for navigating the complexities of drug discovery and expanding the chemical space around a validated pharmacophore.

Advanced Analytical and Biophysical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 5-Benzyl-2,4-diaminopyrimidine are accomplished using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the chemical structure. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide a complete picture of the molecule's framework. For instance, characteristic signals would correspond to the protons on the pyrimidine (B1678525) ring, the amino groups, the benzylic methylene (B1212753) bridge, and the phenyl ring. While specific spectra for the parent compound are proprietary, related structures like 2,4-diaminopyrimidine-5-carbonitrile (B135015) show distinct singlets for the NH₂ protons and the aromatic proton on the pyrimidine ring. researchgate.net Similarly, derivatives of this compound show characteristic multiplets for the benzyl (B1604629) group's protons. google.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to corroborate its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₂N₄, by providing a highly accurate mass measurement of its molecular ion. scbt.comsmolecule.com The nominal molecular weight is 200.24 g/mol . scbt.comsmolecule.com Fragmentation patterns observed in the mass spectrum can also offer further structural confirmation. Mass spectrometry is also a key technology in chemical proteomics approaches, where it is used to identify the molecular targets of compounds like 2,4-diaminopyrimidines after their isolation by affinity chromatography. nih.gov

Table 1: Spectroscopic Data for this compound and Related Structures

| Technique | Analyte | Observation | Reference |

|---|---|---|---|

| Molecular Formula | This compound | C₁₁H₁₂N₄ | scbt.com |

| Molecular Weight | This compound | 200.24 g/mol | scbt.comsmolecule.com |

| ¹H NMR | 2,4-diaminopyrimidine-5-carbonitrile | Singlet at δ 6.9 ppm (NH₂ protons), Singlet at δ 8.05 ppm (aromatic H) | researchgate.net |

| ¹³C NMR | 2,4-diaminopyrimidine-5-carbonitrile | δ 83.0 ppm (C5), δ 117.0 ppm (C≡N), δ 161.3 ppm (C6), δ 166.6 & 167.2 ppm (C2 & C4) | researchgate.net |

| Mass Spectrometry | 5-(4-boronic acid phenyl)-1H-tetrazole | Used to identify the compound in a mixture. | google.com.sb |

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC)

Chromatographic techniques are essential for the purification of synthesized this compound and for the verification of its purity, a critical parameter for reliable biological testing. smolecule.com

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for assessing the purity of research samples of this compound and its derivatives. The technique separates the target compound from any starting materials, byproducts, or degradation products. google.com A typical HPLC analysis involves injecting the sample onto a column (e.g., a reversed-phase C18 column) and eluting it with a mobile phase, often a mixture of water and an organic solvent like acetonitrile, sometimes with additives to control pH. The compound is detected as it elutes from the column, commonly by UV absorbance at specific wavelengths (e.g., 220 nm and 254 nm). google.com The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often required for research applications. HPLC is also used to separate isomers of related compounds, such as the E- and Z-isomers of furo[2,3-d]pyrimidines. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic method often used to monitor the progress of a chemical reaction or for preliminary purity checks. google.com The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system. For example, a derivative of this compound showed a single spot with an Rf of 0.54 in one solvent system and 0.39 in another, indicating its purity. google.com

Table 2: Chromatographic Methods for the Analysis of 2,4-Diaminopyrimidines

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Reversed-phase column; UV detection (e.g., 220 nm, 254 nm); Mobile phase gradient (e.g., water/acetonitrile) | google.com |

| HPLC | Isomer Separation | Separation of E- and Z-isomers of related furo[2,3-d]pyrimidines | nih.gov |

| TLC | Purity Assessment | Kieselgel (silica) plate; Rf value determination in various solvent systems | google.com |

| Affinity Chromatography | Target Identification | Immobilized 2,4-diaminopyrimidine (B92962) used to isolate binding proteins from cell lysates | nih.gov |

X-ray Crystallography and Structural Biology of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how this compound and its analogues bind to their enzyme targets, most notably dihydrofolate reductase (DHFR). nih.govbasicmedicalkey.com These structural insights are crucial for understanding the mechanism of action and for guiding structure-based drug design.

Crystal structures of various bacterial and protozoal DHFR enzymes in complex with 2,4-diaminopyrimidine inhibitors have been determined. nih.govbasicmedicalkey.com These studies reveal that the 2,4-diaminopyrimidine ring is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate. basicmedicalkey.com The inhibitor typically binds in a deep cleft in the enzyme's active site. basicmedicalkey.com A critical interaction involves the protonated N1 of the pyrimidine ring, which forms a strong ionic bond with the carboxylate group of a highly conserved aspartate or glutamate (B1630785) residue in the active site (e.g., Asp-27 in bacterial DHFR). nih.govbasicmedicalkey.com

The benzyl group of the inhibitor extends into a hydrophobic pocket, and substitutions on this ring can be varied to achieve selectivity for the target enzyme over the host (e.g., human) enzyme. basicmedicalkey.com The detailed information from these crystal structures, such as bond lengths, angles, and specific intermolecular contacts, allows researchers to design modifications to the inhibitor to enhance binding affinity and selectivity. nih.govnih.gov

Table 3: Key Findings from X-ray Crystallography of 2,4-Diaminopyrimidine-Enzyme Complexes

| Enzyme Target | Inhibitor Class | Key Structural Insights | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopyrimidines | The pyrimidine ring binds in a deep cleft in the active site. | basicmedicalkey.com |

| Bacterial DHFR | 5-Benzyl-2,4-diaminopyrimidines | Protonated N1 of the pyrimidine forms an ionic bond with a conserved Aspartate residue (Asp-27). | basicmedicalkey.com |

| Human DHFR | Fused 2,4-Diaminopyrimidines | The protonated 2,4-diaminopyrimidine ring forms an ionic bond with a conserved Glutamate residue (Glu30). | nih.gov |

| Mouse DHFR | Fused 2,4-Diaminopyrimidines | The inhibitor's fused pyrimidine ring is rotated 180° compared to the binding mode of folate. | nih.gov |

Biophysical Techniques for Binding Characterization (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Beyond static structural views, biophysical techniques are employed to quantify the binding affinity and thermodynamics of the interaction between this compound and its biological targets in solution.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. harvard.eduspringernature.com In a typical experiment, a solution of the inhibitor (ligand) is titrated into a solution of the target protein (e.g., DHFR) in a microcalorimeter cell. harvard.edu The resulting heat changes are measured after each injection. Analysis of the data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ) or dissociation constant (K₋), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.eduspringernature.com This information reveals the forces driving the binding event, which is invaluable for understanding structure-activity relationships. For a well-defined binding curve, experimental conditions are optimized to achieve a "c-value" (c = Kₐ × [Macromolecule] × n) ideally between 5 and 1000. mdpi.com

Surface Plasmon Resonance (SPR): SPR is another powerful, real-time, and label-free technique for studying molecular interactions. researchgate.net In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. A solution containing the inhibitor is then flowed over the surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋) can then be calculated from the ratio of these rates (k₋/kₐ). SPR is highly sensitive and can be used to screen for binding, determine affinity and kinetics, and characterize even weak interactions. researchgate.net

Table 4: Biophysical Techniques for Characterizing Ligand-Target Interactions

| Technique | Principle | Key Parameters Measured | Application Example |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. cureffi.org | Binding Affinity (Kₐ, K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the thermodynamic driving forces of inhibitor binding to DHFR. harvard.eduspringernature.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. researchgate.net | Association Rate (kₐ), Dissociation Rate (k₋), Dissociation Constant (K₋) | Measuring the binding kinetics of 2,4-diaminopyrimidine derivatives to their target protein. researchgate.net |

Future Research Directions and Mechanistic Translational Potential

Exploration of New DHFR Orthologs as Therapeutic Targets

The primary mechanism of 5-benzyl-2,4-diaminopyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR). While this has been exploited for antibacterial therapies, ongoing research is focused on targeting DHFR orthologs in other pathogens, including parasites and resistant bacteria, where new therapeutic options are critically needed.